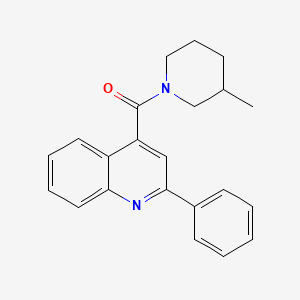

4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline

Description

Properties

IUPAC Name |

(3-methylpiperidin-1-yl)-(2-phenylquinolin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O/c1-16-8-7-13-24(15-16)22(25)19-14-21(17-9-3-2-4-10-17)23-20-12-6-5-11-18(19)20/h2-6,9-12,14,16H,7-8,13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGZFFBJAXYWAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline typically involves multi-step organic reactions. One common approach is the condensation of 2-phenylquinoline with 3-methylpiperidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Catalysts and solvents are chosen to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carbonyl Group

The 3-methylpiperidine-1-carbonyl moiety undergoes nucleophilic substitution, enabling modifications to the piperidine group:

-

Reaction with Amines :

Reacts with primary/secondary amines (e.g., morpholine, piperazine) under mild acidic or basic conditions to form amide derivatives.

Example : -

Hydrolysis :

Acidic or basic hydrolysis cleaves the carbonyl group to yield 4-carboxy-2-phenylquinoline:

Coupling Reactions on the Quinoline Ring

The phenyl group at position 2 participates in cross-coupling reactions:

Suzuki-Miyaura Coupling

-

Reacts with arylboronic acids in the presence of Pd catalysts (e.g., Pd(PPh)) to introduce aryl/heteroaryl groups:

Buchwald-Hartwig Amination

-

Introduces amines at the 4-position of the quinoline ring:

Functionalization of the Piperidine Moiety

The 3-methylpiperidine group undergoes alkylation and oxidation:

-

N-Alkylation :

Reacts with alkyl halides (e.g., CHI) in the presence of KCO to form quaternary ammonium salts: -

Oxidation :

The piperidine ring is oxidized to a pyridine derivative using mCPBA:

Reduction of the Quinoline Core

Catalytic hydrogenation reduces the quinoline ring to a tetrahydroquinoline:

-

Conditions : 50 psi H, 24 hr, 80% yield.

Electrophilic Aromatic Substitution

The quinoline ring undergoes nitration and sulfonation:

-

Nitration :

-

Sulfonation :

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes:

-

Outcome : Forms fused bicyclic structures with potential bioactivity.

Key Findings from Research

-

Steric Effects : The 3-methyl group on the piperidine ring hinders reactions at the nitrogen, requiring harsher conditions for alkylation .

-

Electronic Effects : Electron-withdrawing groups on the phenyl ring (e.g., NO) increase the reactivity of the quinoline core in electrophilic substitutions .

-

Biological Relevance : Tetrahydroquinoline derivatives exhibit enhanced bioavailability compared to the parent compound.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Recent studies have indicated that quinoline derivatives, including 4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline, exhibit significant antimicrobial activity. For instance, compounds with similar structures have been shown to inhibit mycobacterial enzymes, such as NDH-2, with IC50 values as low as 40 nM, demonstrating their potential as antimycobacterial agents . The ability to target key enzymes in pathogens suggests that this compound could be developed into a therapeutic agent against resistant strains of bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research has shown that quinoline hybrids can act as effective inhibitors of protein kinases, which play a crucial role in cancer cell proliferation and survival . By modifying the quinoline structure, researchers aim to enhance its potency against various cancer types while minimizing cytotoxic effects on normal cells.

Summary of Synthesis Steps:

- Formation of Quinoline Skeleton : React aniline derivatives with carbonyl compounds.

- Piperidine Modification : Introduce the piperidine moiety through nucleophilic substitution.

- Purification : Use chromatography techniques to isolate and purify the final product.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications at specific positions on the quinoline ring can significantly affect its interaction with biological targets. For example, substituents on the phenyl group can enhance binding affinity to target enzymes or receptors .

Key Findings from SAR Studies:

- Electron-Withdrawing Groups : These groups can increase the lipophilicity of the compound, enhancing membrane permeability and bioavailability.

- Alkoxy Substituents : Introducing alkoxy groups has been associated with improved potency against certain bacterial strains.

Case Studies

Several case studies illustrate the applications of this compound in drug discovery:

- Mycobacterial Inhibition : A study demonstrated that derivatives of this compound effectively inhibited mycobacterial NDH-2 enzymes, suggesting its potential as a lead compound for developing new antimycobacterial therapies .

- Anticancer Screening : Compounds derived from this quinoline structure were evaluated for their anticancer activity against various cancer cell lines. Results indicated promising cytotoxic effects, warranting further investigation into their mechanism of action and potential clinical applications .

Mechanism of Action

The mechanism of action of 4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

2-Phenylquinoline (Base Scaffold)

The parent compound, 2-phenylquinoline, is a natural alkaloid isolated from Galipea longiflora and exhibits gastroprotective effects . However, unmodified 2-phenylquinoline lacks the 4-position substituent found in the target compound, which may limit its binding affinity to certain targets.

4-Indolyl-2-phenylquinoline Derivatives

Compounds like 4-(1-methyl-1H-indol-3-yl)-2-phenylquinoline (4q) and 4-(2-methyl-1H-indol-3-yl)-2-phenylquinoline (4r) were synthesized via Fe/HCl-mediated reductive cyclization. These derivatives demonstrated moderate cytotoxicity but lacked specific activity data, suggesting that indole substituents may prioritize structural diversity over potency .

Hexahydroquinoline Carbonitriles

Hexahydroquinoline derivatives (e.g., Q1–14) with 7,7-disubstituted-5-oxo groups exhibited broad-spectrum antimicrobial activity (MIC = 12.5–50 µg/mL against S. aureus and E. coli).

2-Phenylquinoline-Based NorA Inhibitors

In a 2020 study, C-2 aryl-substituted quinolines were optimized as Staphylococcus aureus NorA efflux pump inhibitors. The 4-position carbonyl group in the target compound may mimic the steric and electronic effects of C-4 halogens or pyridyl groups, which were critical for NorA binding .

Structure-Activity Relationships (SAR)

- C-2 Phenyl Group : Essential for π-π stacking with hydrophobic pockets in targets like viral proteases or bacterial efflux pumps .

- C-4 Substituents: The 3-methylpiperidine carbonyl group in the target compound may act as a bioisostere for halogens or pyridines, balancing lipophilicity and hydrogen-bonding capacity. For example, halophenyl groups at C-4 enhanced antibacterial activity in bisarylimidazole-quinolines .

- Piperidine Modifications: Acylation of piperidine (e.g., 1'-acyl-spiro[piperidine-4,2'-quinolines]) improved yields and stability in related compounds, suggesting the 3-methyl group in the target compound could optimize metabolic resistance .

Biological Activity

4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. These compounds are known to exhibit inhibitory effects on various kinases involved in cancer progression.

The biological activity of quinoline derivatives can be attributed to several mechanisms:

- Inhibition of Kinases : Many quinoline derivatives inhibit key kinases such as EGFR (Epidermal Growth Factor Receptor) and FAK (Focal Adhesion Kinase), which are crucial for cancer cell proliferation and survival. For example, studies have shown that certain 4-propoxy-2-arylquinolines exhibit dual inhibitory effects on EGFR and FAK, leading to significant antiproliferative activity against colorectal cancer cell lines like DLD-1 and HCT-116 .

- Induction of Apoptosis : The apoptotic effects of these compounds were evaluated using assays such as AV/PI dual staining, demonstrating their ability to induce cell death in cancer cells .

In Vitro Studies

In vitro studies have been conducted to assess the antiproliferative activity of this compound against various cancer cell lines:

| Cell Line | Growth Inhibition (%) | IC50 (nM) |

|---|---|---|

| DLD-1 | 71.94 - 95.36 | 121.74 - 485.46 |

| MCF-7 | 71.97 - 87.36 | Not specified |

| MDMBA-231 | 75.34 - 84.76 | Not specified |

| HeLa | 65.73 - 90.78 | Not specified |

These findings indicate that the compound exhibits substantial growth inhibition across multiple cancer types, particularly in colorectal cancer .

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinoline derivatives, including the target compound. The results indicated that these derivatives not only inhibited cancer cell growth but also showed promise in targeting multiple pathways associated with tumor progression .

Pharmacokinetic Properties

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound's solubility and permeability characteristics need to be assessed to predict its bioavailability.

- Metabolism : Studies should focus on the metabolic pathways involved in the biotransformation of this compound.

- Excretion : Identifying the elimination routes will provide insights into its safety profile.

Q & A

Basic: What synthetic methodologies are optimized for preparing 4-(3-Methylpiperidine-1-carbonyl)-2-phenylquinoline, and how do catalytic systems influence yield and enantioselectivity?

Answer:

The synthesis of 4-arylquinoline derivatives can be achieved via Zn(OTf)₂-promoted dehydrative cyclization and aerobic oxidation, yielding up to 81% for novel 4-arylquinolines. For enantioselective synthesis, chiral phosphoric acids (CPAs) have demonstrated preliminary success (71:29 enantiomeric ratio). Catalytic systems should prioritize Zn(OTf)₂ for higher yields and CPAs for enantiomeric control, with solvent selection (e.g., dichloromethane/methanol mixtures) and reaction temperature critical for reproducibility .

Basic: Which analytical techniques are essential for structural characterization of this compound derivatives?

Answer:

Key techniques include:

- IR spectroscopy : To confirm carbonyl and piperidine moiety vibrations.

- GC-MS : For molecular ion detection and purity assessment (though low-intensity molecular ions may require alternative methods).

- HPLC : To determine enantiomeric purity (e.g., Chiralcel IA columns with hexane/i-PrOH eluents).

- NMR : For detailed structural elucidation, particularly for substituent positioning .

Advanced: How can researchers evaluate the efflux pump inhibitory (EPI) activity of this compound analogs in Gram-negative bacteria?

Answer:

Methodology includes:

- Ethidium bromide accumulation assays : Quantify intracellular ethidium fluorescence to assess efflux inhibition.

- Checkerboard synergy tests : Measure fractional inhibitory concentration (FIC) indices with antibiotics (e.g., ciprofloxacin) to identify synergistic effects.

- Comparative studies : Benchmark against known EPIs (e.g., PAβN, chlorpromazine) using minimum inhibitory concentration (MIC) reduction assays .

Advanced: What strategies resolve contradictions in reported biological activity data for quinoline-based EPIs across studies?

Answer:

Contradictions may arise from:

- Compound purity : Verify via HPLC (>95% purity) and elemental analysis.

- Assay variability : Standardize bacterial strains (e.g., E. coli ATCC 25922) and growth conditions.

- Orthogonal validation : Use multiple assays (e.g., ethidium accumulation + agar dilution) to confirm activity .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing EPI activity in this compound derivatives?

Answer:

- Core modifications : Introduce substituents at C-4 (e.g., methoxy groups) to enhance membrane permeability.

- Piperidine optimization : Vary methyl group positioning on the piperidine ring to modulate steric effects.

- Biological testing : Prioritize compounds with synergistic FIC indices <0.5 and low cytotoxicity (IC₅₀ >50 μM in HEK293 cells) .

Basic: What in vitro models are suitable for cytotoxicity evaluation of this compound derivatives?

Answer:

- Human cell lines : HEK293 or HepG2 cells for general cytotoxicity screening.

- MTT assays : Quantify mitochondrial activity post 24–48 hr exposure.

- Dose-response curves : Calculate IC₅₀ values to prioritize compounds for in vivo studies .

Advanced: How do metabolic stability assays inform the pharmacokinetic profiling of this compound derivatives?

Answer:

- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound degradation via LC-MS.

- CYP450 inhibition screening : Assess inhibition of isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions.

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to determine free fraction .

Advanced: What computational approaches predict the binding interactions of this compound with bacterial efflux pumps?

Answer:

- Molecular docking : Model interactions with AcrB/TolC efflux pump components (PDB ID: 4DX5).

- MD simulations : Simulate ligand-protein dynamics over 100+ ns to assess binding stability.

- QSAR modeling : Corrogate substituent hydrophobicity (ClogP) with EPI activity .

Key Considerations

- Data Reproducibility : Standardize synthetic protocols (e.g., solvent purity, catalyst loading) and biological assay conditions.

- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity and animal studies.

- Open Science : Deposit spectral data in repositories (e.g., PubChem) to facilitate cross-study validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.